molecular formula C12H15FN2 B1424672 N~1~,N~1~-Diallyl-4-fluoro-1,2-benzenediamine CAS No. 1219979-88-0

N~1~,N~1~-Diallyl-4-fluoro-1,2-benzenediamine

Cat. No. B1424672
CAS RN: 1219979-88-0
M. Wt: 206.26 g/mol
InChI Key: ZPHANXAABRJXBP-UHFFFAOYSA-N
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Description

N1,N~1~-Diallyl-4-fluoro-1,2-benzenediamine is a chemical compound with the molecular formula C12H15FN2 and a molecular weight of 206.26 .

Scientific Research Applications

Corrosion Inhibition

N,N-diallyl compounds, including N,N-Diallyl-4-fluoro-1,2-benzenediamine, are utilized in the study of corrosion inhibition. For instance, a study on 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers demonstrated their use in inhibiting mild steel corrosion in acidic environments. These compounds showed significant inhibition efficiency, ranging from 40-93% (Ali & Saeed, 2001). Another related study on diallyl-1,12-diaminododecane-based cyclopolymers further reinforced the effectiveness of N,N-diallyl compounds in corrosion inhibition (Ali, Saeed, & EL-Sharif, 2012).

Synthesis of Mesomorphic Compounds

N,N-Diallyl-4-fluoro-1,2-benzenediamine derivatives have been used in synthesizing mesomorphic compounds. A study focusing on N,N'-dialkanoyl-2,3,5,6-tetrakis(alkanoyloxy)-1,4-benzenediamines revealed their ability to form mesogenic structures over a wide temperature range, indicating potential applications in materials science (Kobayashi & Matsunaga, 1987).

Electrode Surface Derivatization

Derivatives of N,N-Diallyl-4-fluoro-1,2-benzenediamine have been utilized in the chemical derivatization of electrode surfaces. Studies have shown that these derivatives can modify electrode surfaces to enhance their electrochemical properties and responses (Buchanan, Calabrese, Sobieralski, & Wrighton, 1983).

Fluorogenic Labeling in Biochemical Analysis

In biochemical analysis, 4-fluoro-7-nitro-2,1,3-benzoxadiazole, a derivative of N,N-Diallyl-4-fluoro-1,2-benzenediamine, has been employed as a fluorogenic labeling reagent. This application is particularly significant in the in vivo analysis of amino acid neurotransmitters, demonstrating the compound's utility in advanced analytical techniques (Klinker & Bowser, 2007).

Synthesis of Luminescent Materials

The compound's derivatives have also been used in the synthesis of luminescent materials. For instance, a study demonstrated the synthesis of orange luminescent carbon dots using 1,2-benzenediamine and carbamaldehyde, where N,N-Diallyl-4-fluoro-1,2-benzenediamine derivatives could potentially play a role (Zhong et al., 2017).

properties

IUPAC Name

4-fluoro-1-N,1-N-bis(prop-2-enyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHANXAABRJXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230430
Record name 4-Fluoro-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-Diallyl-4-fluoro-1,2-benzenediamine

CAS RN

1219979-88-0
Record name 4-Fluoro-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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